

A Comparative Guide to Thermal ALD and PEALD with Bis(diethylamino)silane

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Compound of Interest

Compound Name: *Bis(diethylamino)dichlorosilane*

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In the realm of thin-film deposition, Atomic Layer Deposition (ALD) stands out for its precision and ability to create conformal coatings at the atomic scale. This guide provides a detailed comparison of two prominent ALD techniques—Thermal ALD and Plasma-Enhanced ALD (PEALD)—utilizing the precursor Bis(diethylamino)silane (BDEAS). While the initially specified **Bis(diethylamino)dichlorosilane** is not commonly reported in the literature for these processes, BDEAS is a widely studied and effective precursor for depositing high-quality silicon-based films.

This guide will delve into the experimental data, process protocols, and fundamental differences between thermal and plasma-enhanced approaches with BDEAS, offering valuable insights for researchers selecting the optimal deposition strategy for their specific applications.

Quantitative Data Summary

The performance of Thermal ALD and PEALD processes using Bis(diethylamino)silane for the deposition of silicon oxide (SiO_2) and silicon nitride (SiN_x) films is summarized in the tables below. These tables provide a clear comparison of key deposition parameters and resulting film properties.

Table 1: Comparison of Thermal ALD and PEALD for SiO_2 Deposition using Bis(diethylamino)silane (BDEAS)

Parameter	Thermal ALD (with Ozone)	PEALD (with O ₂ Plasma)
Deposition Temperature	250 - 350 °C[1]	100 - 250 °C[2]
Growth Per Cycle (GPC)	~0.10 nm/cycle[1]	0.12 - 0.14 nm/cycle[2]
Refractive Index	Not explicitly reported for BDEAS	~1.46 (at 633 nm)[3][4]
Film Density	Not explicitly reported for BDEAS	~2.1 g/cm ³
Impurity Content	Low carbon and nitrogen expected within the ALD window	Low carbon and nitrogen (<1 at.%) [2]
Reactant	Ozone (O ₃)	Oxygen (O ₂) plasma

Table 2: Comparison of PEALD for SiN_x Deposition using Bis(diethylamino)silane (BDEAS)

Parameter	PEALD (with N ₂ Plasma)
Deposition Temperature	100 - 400 °C[5]
Growth Per Cycle (GPC)	~0.019 - 0.031 nm/cycle (decreases with temperature)[6]
Refractive Index	~1.8 - 1.9
N/Si Ratio	~1.2 - 1.4 (approaches stoichiometric Si ₃ N ₄ at higher temperatures)[5]
Carbon Content	Decreases with increasing temperature, can be <1 at. %[5]
Wet Etch Rate (in dilute HF)	Decreases with increasing temperature and higher plasma frequency[5]
Reactant	Nitrogen (N ₂) plasma

Note: Direct comparative data for thermal ALD of SiN_x with BDEAS is limited, as it is generally considered a high-temperature process with this precursor and ammonia.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these processes.

Thermal ALD of SiO₂ using BDEAS and Ozone

This protocol is based on the described ALD temperature window for BDEAS and ozone.^[1]

- Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.
- ALD Reactor Conditions:
 - Base Pressure: Maintain a base pressure in the reactor in the range of 1-2 Torr.
 - Deposition Temperature: Set the substrate temperature within the ALD window of 250-350 °C.
- Deposition Cycle:
 - Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a specific duration (e.g., 1.0 seconds). The precursor is typically heated in a bubbler to ensure adequate vapor pressure.
 - Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a set time (e.g., 2.0 seconds) to remove any unreacted BDEAS and gaseous byproducts.
 - Step 3: Ozone Pulse: Introduce ozone (O₃) as the oxidant for a defined period (e.g., 0.5 seconds).
 - Step 4: Purge: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove unreacted ozone and byproducts.
- Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.

- **Characterization:** Analyze the film thickness and refractive index using spectroscopic ellipsometry. Chemical composition can be determined by X-ray Photoelectron Spectroscopy (XPS).

PEALD of SiO₂ using BDEAS and O₂ Plasma

This protocol is derived from studies on atmospheric-pressure and low-pressure PEALD of SiO₂.[\[2\]](#)[\[4\]](#)

- **Substrate Preparation:** Similar to the thermal ALD protocol, clean silicon wafers are used.
- **ALD Reactor Conditions:**
 - **Base Pressure:** The base pressure is typically maintained in the range of 100 mTorr to a few Torr.
 - **Deposition Temperature:** The substrate temperature can be set in a wider, lower range, typically between 100-250 °C.[\[2\]](#)
- **Deposition Cycle:**
 - **Step 1: BDEAS Pulse:** Pulse BDEAS into the chamber for a specific time (e.g., 1.6 seconds).
 - **Step 2: Purge:** Purge the chamber with an inert gas (e.g., N₂) for a duration (e.g., 5.0 seconds).
 - **Step 3: O₂ Plasma Exposure:** Introduce oxygen gas and apply RF power (e.g., 100-300 W) to generate an oxygen plasma for a set time (e.g., 8.0 seconds).
 - **Step 4: Purge:** Purge the chamber with the inert gas (e.g., 5.0 seconds).
- **Film Growth:** Repeat the cycle to achieve the target thickness.
- **Characterization:** Characterize the film properties using techniques such as spectroscopic ellipsometry, XPS, and Fourier-Transform Infrared Spectroscopy (FTIR) to assess bonding environments.

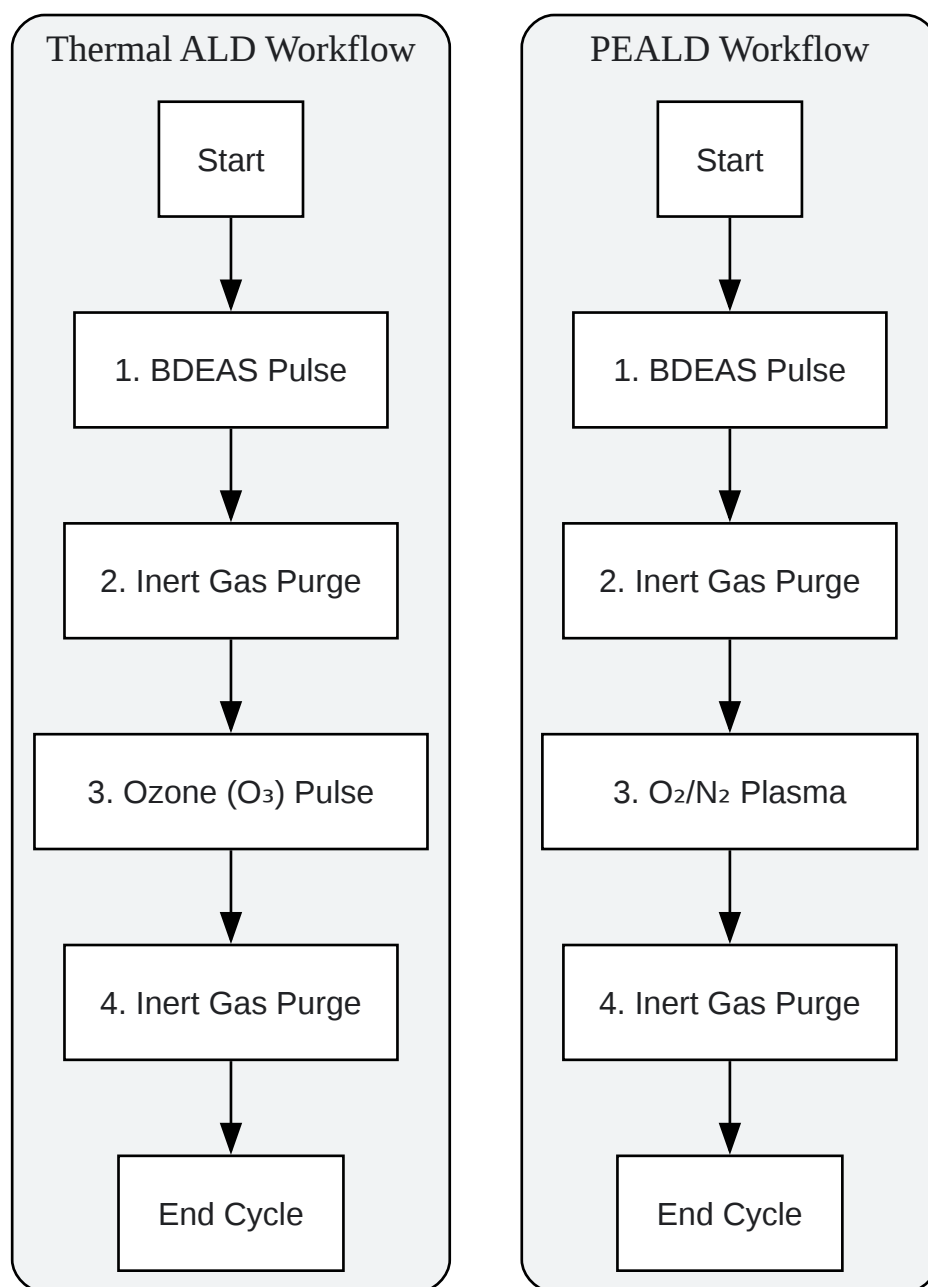
PEALD of SiN_x using BDEAS and N₂ Plasma

This protocol is based on studies of SiN_x deposition using BDEAS.[\[5\]](#)[\[6\]](#)

- Substrate Preparation: Utilize cleaned silicon wafers.
- ALD Reactor Conditions:
 - Base Pressure: Maintain a process pressure typically in the range of 100-200 mTorr.
 - Deposition Temperature: The deposition can be performed at temperatures ranging from 100 °C to 400 °C.[\[5\]](#)
- Deposition Cycle:
 - Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.
 - Step 2: Purge: Purge with an inert gas (e.g., Ar).
 - Step 3: N₂ Plasma Exposure: Introduce nitrogen gas and apply RF power to generate a nitrogen plasma. The plasma frequency can influence film properties, with higher frequencies (e.g., 162 MHz) showing improved film quality compared to conventional 13.56 MHz.[\[5\]](#)
 - Step 4: Purge: Purge with the inert gas.
- Film Growth: Repeat the cycle for the desired film thickness.
- Characterization: Analyze the film for thickness, refractive index, elemental composition (N/Si ratio, carbon content), and wet etch rate in dilute HF.

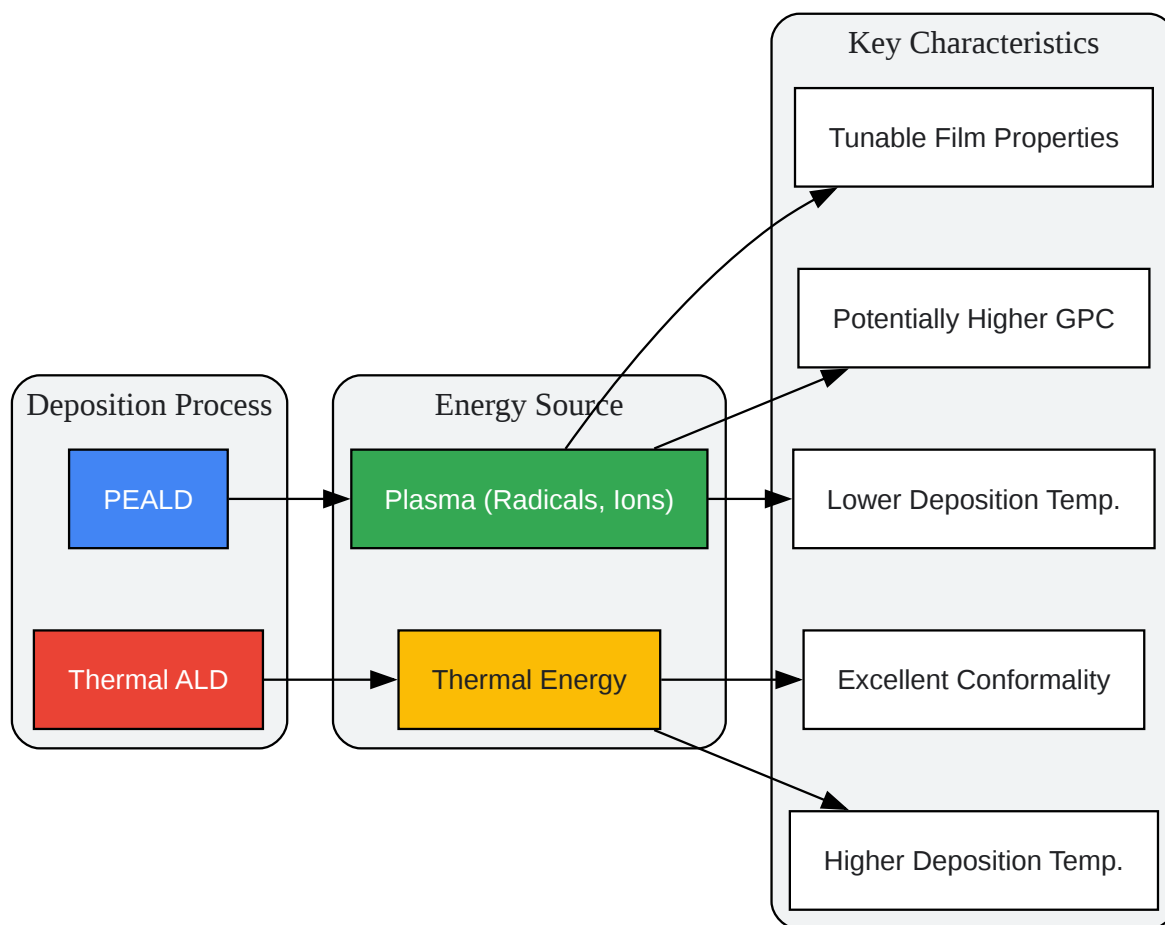
Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between the deposition techniques and their outcomes.



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Caption: Experimental workflows for Thermal ALD and PEALD cycles.



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Caption: Key differences between Thermal ALD and PEALD.

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